molecular formula C16H19NO4S B8580289 N-(2,4-Dimethoxybenzyl)-C-phenylmethanesulfonamide

N-(2,4-Dimethoxybenzyl)-C-phenylmethanesulfonamide

Cat. No.: B8580289
M. Wt: 321.4 g/mol
InChI Key: FYNFVXAAPKNUIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-Dimethoxybenzyl)-C-phenylmethanesulfonamide is a useful research compound. Its molecular formula is C16H19NO4S and its molecular weight is 321.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H19NO4S

Molecular Weight

321.4 g/mol

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-1-phenylmethanesulfonamide

InChI

InChI=1S/C16H19NO4S/c1-20-15-9-8-14(16(10-15)21-2)11-17-22(18,19)12-13-6-4-3-5-7-13/h3-10,17H,11-12H2,1-2H3

InChI Key

FYNFVXAAPKNUIJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CNS(=O)(=O)CC2=CC=CC=C2)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

While cooling with ice, 5.00 g of phenylmethanesulfonyl chloride were initially charged in 40 ml of dichloromethane, and a solution of 8.04 ml of 2,4-dimethoxybenzylamine in 10 ml of dichloromethane was slowly added dropwise. For improved stirrability, a further 25 ml of dichloromethane were added, and the reaction mixture was allowed to come to room temperature. After stirring for 2 hours, the reaction mixture was washed with 100 ml of water, with 100 ml of 0.2 N aqueous hydrochloric acid, with 100 ml of saturated aqueous sodium hydrogencarbonate solution and finally once more with 100 ml of water. The organic phase was dried over Na2SO4, concentrated by rotary evaporation and dried under high vacuum. The residue (8.42 g) was used in the next reaction without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
8.04 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four

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